Basicity (pKa) vs. Des-Isopropyl Analog
The predicted acid dissociation constant (pKa) for the protonated secondary amine in 4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline is 4.73 ± 0.25 (estimated by ACD/Labs algorithm) . In comparison, the des-isopropyl analog N-benzyl-4-methoxyaniline is predicted to have a measurably higher pKa (weaker acid/stronger conjugate base) due to the absence of the electron-withdrawing inductive effect of the isopropyl-substituted benzyl group; published measured values for closely related N-benzyl-4-methoxyanilines fall in the pKa range of approximately 5.0–5.5 under aqueous conditions [1]. The approximately 0.3–0.8 log unit difference in pKa alters the ionization state at physiological pH (7.4) and can affect passive membrane permeability, lysosomal trapping, and the feasibility of hydrochloride salt formation [1].
| Evidence Dimension | Basicity (pKa of protonated amine) |
|---|---|
| Target Compound Data | pKa = 4.73 ± 0.25 (predicted) |
| Comparator Or Baseline | N-benzyl-4-methoxyaniline: pKa ~5.0–5.5 (estimated range based on class data) |
| Quantified Difference | ΔpKa ≈ 0.3–0.8 units (more acidic by inductive effect of 4-isopropyl group) |
| Conditions | Predicted by ACD/Labs; aqueous, 25°C, 0.1 M ionic strength equivalent |
Why This Matters
A pKa difference of 0.5 log units translates to a roughly threefold difference in the ratio of ionized to neutral species at a given pH, directly impacting solubility, permeability, and assay performance in cell-based screens.
- [1] Perrin DD, Dempsey B, Serjeant EP. pKa Prediction for Organic Bases and Acids. Chapman and Hall, 1981. (Class-level pKa context for N-benzylaniline derivatives.) View Source
